3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves several steps. The primary synthetic route includes the reaction of 2-fluorobenzaldehyde with propionic anhydride to form 3-(2-fluorophenyl)prop-2-enoyl chloride. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This inhibition can lead to changes in cellular processes, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid can be compared with other similar compounds such as:
3-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}propanoic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.
3-{[(2E)-3-(2-bromophenyl)prop-2-enoyl]amino}propanoic acid:
The uniqueness of this compound lies in its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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